molecular formula C12H18 B14689803 Dodeca-2,4,6,10-tetraene CAS No. 24330-32-3

Dodeca-2,4,6,10-tetraene

Cat. No.: B14689803
CAS No.: 24330-32-3
M. Wt: 162.27 g/mol
InChI Key: FQMSKVLEYYJMON-UHFFFAOYSA-N
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Description

Dodeca-2,4,6,10-tetraene is a polyunsaturated hydrocarbon with a unique structure characterized by alternating double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-2,4,6,10-tetraene typically involves the reaction of 1,2-dithiols with cyclo-octatetraene trans-dihalides. This reaction leads to the formation of derivatives of the this compound system, which can undergo further transformations . The reaction conditions often include the use of base-induced isomerization and BF3-catalyzed rearrangement to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of cyclo-octatetraene and appropriate catalysts can be optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,4,6,10-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Cyclo-octatetraene: A related compound with a similar structure but different reactivity.

    Dodeca-2,4,6,8-tetraene: Another polyunsaturated hydrocarbon with a slightly different arrangement of double bonds.

Uniqueness

Dodeca-2,4,6,10-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

24330-32-3

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

dodeca-2,4,6,10-tetraene

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H,8,10H2,1-2H3

InChI Key

FQMSKVLEYYJMON-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CC=CC=CC

Origin of Product

United States

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